TM38837

概要

説明

TM-38837は、末梢選択性を有するカンナビノイド受容体1型(CB1)の逆アゴニストおよびアンタゴニストである小型分子です。 それは、7TMファーマによって肥満および代謝性疾患の治療のために開発されています 。 TM-38837は、リмонабантなどの第1世代のCB1受容体アンタゴニストの中枢神経系への副作用を回避するために設計された、新世代のカンナビノイド受容体アンタゴニストの最初のものの1つです .

準備方法

TM-38837の合成は、コアピラゾール構造の調製から始まるいくつかの段階を含みます。 合成ルートには、次の段階が含まれます :

ピラゾールコアの形成: ピラゾールコアは、2,4-ジクロロフェニルヒドラジンを酸性条件下でエチルアセトアセテートと反応させることで合成されます。

チオフェン環の導入: チオフェン環は、ピラゾールコアをパラジウム触媒の存在下で2-ブロモ-5-(2-(4-(トリフルオロメチル)フェニル)エチニル)チオフェンと反応させることで導入されます。

ピペリジン環の形成: ピペリジン環は、中間体を塩基性条件下でピペリジンと反応させることで形成されます。

最終的なカップリング: 最終的なカップリング段階は、中間体を1-(2,4-ジクロロフェニル)-4-エチル-5-(5-(2-(4-(トリフルオロメチル)フェニル)エチニル)チオフェン-2-イル)-1H-ピラゾール-3-カルボキサミドと反応させることからなります。

化学反応の分析

TM-38837は、いくつかのタイプの化学反応を起こし、これには以下が含まれます :

酸化: TM-38837は酸化反応を起こし、特にチオフェン環でスルホキシドとスルホンを形成します。

還元: 還元反応はピラゾール環のカルボニル基で起こり、アルコール誘導体を形成します。

置換: 置換反応は芳香族環で起こり、特にジクロロフェニル基とトリフルオロメチルフェニル基で、さまざまな置換誘導体を形成します。

これらの反応で使用される一般的な試薬と条件には、酸化剤(過酸化水素など)、還元剤(水素化ホウ素ナトリウムなど)、求核剤(アミンなど)などがあります。これらの反応から生成される主な生成物には、スルホキシド、スルホン、アルコール誘導体、および置換芳香族化合物などがあります。

科学的研究の応用

Key Applications

-

Weight Management and Obesity Treatment

- Mechanism of Action : TM38837 operates by antagonizing peripheral CB1 receptors, leading to reduced food intake and weight loss. Studies have demonstrated that it can produce a considerable weight loss of up to 26% in diet-induced obesity models, attributed to sustained reductions in appetite and improvements in metabolic parameters such as plasma glucose and inflammation markers .

- Clinical Trials : Initial clinical trials have shown that this compound effectively induces weight loss without significant CNS effects, making it a safer alternative for obesity management compared to traditional CB1 antagonists .

-

Metabolic Syndrome Management

- Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH) : The compound's ability to enhance liver exposure suggests potential applications in treating liver-related metabolic disorders. Research indicates that this compound may improve hepatic triglyceride content and reduce steatosis, thereby addressing conditions like NAFLD and NASH .

- Biomarker Improvements : Treatment with this compound has been linked to favorable changes in biomarkers associated with metabolic syndrome, reinforcing its potential utility in managing obesity-related comorbidities .

-

Peripheral Selectivity and Safety Profile

- Reduced CNS Side Effects : The pharmacokinetic profile of this compound shows high plasma levels with minimal brain exposure, which is crucial for minimizing adverse effects commonly seen with CNS-active drugs. This characteristic was validated through PET studies demonstrating lower brain occupancy compared to rimonabant .

- Case Studies : Clinical evaluations have confirmed that patients receiving this compound experienced weight loss without the psychological side effects typically associated with other weight-loss medications .

Pharmacokinetics and Efficacy

A study conducted on cynomolgus monkeys utilized PET imaging to assess the distribution of this compound. Results indicated that while both this compound and rimonabant increased CB1 receptor occupancy in a dose-dependent manner, this compound exhibited more than 100 times lower affinity for central receptors at therapeutic plasma levels. This finding underscores its potential as a safer alternative for obesity treatment .

作用機序

TM-38837は、カンナビノイド受容体1型(CB1)の逆アゴニストおよびアンタゴニストとして作用することで、その効果を発揮します 。この化合物はCB1受容体に結合し、その活性を阻害し、食欲の抑制とエネルギー消費量の増加につながります。TM-38837の作用機序に関与する分子標的と経路には、代謝とエネルギーバランスの調節において重要な役割を果たすエンドカンナビノイド系が含まれます。

類似の化合物との比較

TM-38837は、中枢神経系への副作用のリスクを軽減する末梢選択性を持つため、カンナビノイド受容体アンタゴニストの中でユニークな存在です 。類似の化合物には以下が含まれます。

リмонабант: 肥満の治療のために臨床診療に導入された最初の選択的CB1アンタゴニスト。それは精神的な副作用のために市場から撤退しました。

AM-6545: TM-38837と同様の性質を持つ別の末梢選択的CB1アンタゴニスト。

TM-38837の末梢選択性は、第1世代のCB1アンタゴニストに関連する中枢神経系への副作用なしに、肥満および代謝性疾患の治療のための有望な候補としています .

類似化合物との比較

TM-38837 is unique among cannabinoid receptor antagonists due to its peripheral selectivity, which reduces the risk of central nervous system side effects . Similar compounds include:

Rimonabant: The first selective CB1 antagonist introduced into clinical practice for the treatment of obesity. It was withdrawn from the market due to psychiatric side effects.

AM-6545: Another peripherally selective CB1 antagonist with similar properties to TM-38837.

TM-38837’s peripheral selectivity makes it a promising candidate for the treatment of obesity and metabolic disorders without the central nervous system liabilities associated with first-generation CB1 antagonists .

生物活性

TM38837 is a novel cannabinoid receptor type 1 (CB1) inverse agonist that has garnered attention for its potential therapeutic applications, particularly in the context of obesity and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its high potency as a CB1 inverse agonist, with reported IC50 values of 8.5 nM for inhibition of [3H]-CP55940 binding to CB1 receptors and 605 nM for CB2 receptors, indicating a significant selectivity for CB1 over CB2 . It is designed to be orally active and shows peripheral selectivity, meaning it has limited penetration into the central nervous system (CNS), which may reduce potential side effects associated with CNS-active compounds .

This compound exerts its effects primarily through the inhibition of the endocannabinoid system, which plays a crucial role in regulating appetite, metabolism, and energy balance. By acting as an inverse agonist at the CB1 receptor, this compound may lead to:

- Decreased Appetite : Inhibition of CB1 receptors in peripheral tissues can suppress appetite without significant central effects.

- Metabolic Regulation : this compound has been shown to enhance liver exposure, which may contribute to weight loss and improved metabolic profiles in diet-induced obese mice .

Weight Loss and Metabolic Benefits

Research indicates that this compound can induce weight loss and improve metabolic parameters in animal models. A study demonstrated that administration of this compound resulted in significant reductions in body weight and fat mass in diet-induced obese mice. Notably, these effects were not mediated by central mechanisms but were linked to enhanced peripheral actions .

Case Studies

- Diet-Induced Obesity Model :

-

Human Trials :

- Preliminary studies suggest that this compound may also exhibit beneficial effects in humans, particularly concerning appetite regulation and weight management. However, further clinical trials are necessary to confirm these findings.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other cannabinoid receptor antagonists:

| Compound | Receptor Type | IC50 (nM) | CNS Penetration | Main Effects |

|---|---|---|---|---|

| This compound | CB1 | 8.5 | Low | Weight loss, appetite suppression |

| SR141716 | CB1 | 30 | Moderate | Weight loss, increased anxiety |

| Rimonabant | CB1 | 10 | High | Weight loss, depression risk |

Side Effects and Safety Profile

While this compound shows promise for weight management without significant CNS effects, some studies have reported fear-promoting side effects at higher doses . Its peripheral selectivity is advantageous as it minimizes adverse effects typically associated with CNS-active drugs.

特性

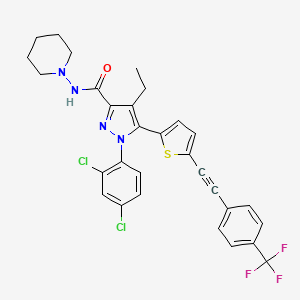

IUPAC Name |

1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25Cl2F3N4OS/c1-2-23-27(29(40)37-38-16-4-3-5-17-38)36-39(25-14-11-21(31)18-24(25)32)28(23)26-15-13-22(41-26)12-8-19-6-9-20(10-7-19)30(33,34)35/h6-7,9-11,13-15,18H,2-5,16-17H2,1H3,(H,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOCBFYUDSBDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(S4)C#CC5=CC=C(C=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25Cl2F3N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018782 | |

| Record name | TM-38837 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253641-65-4 | |

| Record name | TM-38837 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of TM38837 and what are its primary downstream effects?

A1: this compound acts as a peripherally selective cannabinoid receptor type 1 (CB1) antagonist [, , ]. By blocking the CB1 receptor, primarily in peripheral tissues, it is believed to exert effects on metabolism and energy balance [, ]. This selectivity for peripheral CB1 receptors is a key characteristic differentiating it from earlier CB1 antagonists like rimonabant, which exhibited significant central nervous system side effects [, ].

Q2: How does this compound compare to rimonabant in terms of its pharmacological profile?

A2: While both this compound and rimonabant antagonize CB1 receptors, this compound exhibits limited brain penetration compared to rimonabant [, ]. This translates to a reduced potential for central nervous system side effects like anxiety and depression, which plagued the clinical use of rimonabant [, , ]. Despite lower brain occupancy, this compound demonstrates comparable efficacy to rimonabant in preclinical models of metabolic disorders [, ].

Q3: What is the evidence for this compound's peripherally restricted action?

A3: Multiple studies support the limited brain penetration of this compound. Positron Emission Tomography (PET) studies in nonhuman primates demonstrated significantly lower brain CB1 receptor occupancy with this compound compared to rimonabant at similar plasma concentrations []. Furthermore, behavioral studies in mice showed that this compound was far less potent than rimonabant in eliciting fear responses when administered systemically []. This suggests that this compound, at therapeutic doses, may not reach sufficient concentrations in the brain to elicit the same central effects as rimonabant.

Q4: What are the potential therapeutic applications of this compound?

A4: Given its promising preclinical profile, this compound is being investigated for the treatment of metabolic disorders, including obesity [, ]. Its ability to induce weight loss and ameliorate metabolic syndrome-like symptoms in rodent models, coupled with its reduced propensity for psychiatric side effects, makes it an attractive candidate for further clinical development [, , ].

Q5: What are the key pharmacokinetic parameters of this compound observed in human studies?

A5: In a study involving healthy human volunteers, this compound exhibited a relatively flat plasma concentration profile compared to rimonabant and an estimated terminal half-life of 771 hours []. This suggests a potentially longer duration of action compared to rimonabant.

Q6: What analytical methods have been employed to characterize and study this compound?

A6: Various techniques have been used to investigate this compound, including:

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation: Used to analyze and compare the effects of this compound and other CB1 antagonists in human clinical trials [].

- Positron Emission Tomography (PET): Employed to evaluate the brain and peripheral tissue distribution of this compound in nonhuman primates [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。